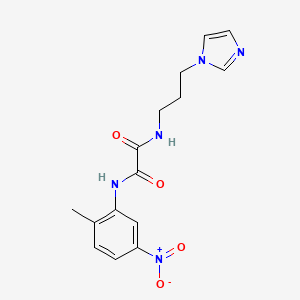

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-11-3-4-12(20(23)24)9-13(11)18-15(22)14(21)17-5-2-7-19-8-6-16-10-19/h3-4,6,8-10H,2,5,7H2,1H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPZWXBQPNVFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Coupling

A widely employed strategy involves reacting amines with oxalyl chloride to form mono- or diamides. For N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, this method proceeds in two steps:

- Monoamide Formation : 3-(1H-Imidazol-1-yl)propylamine reacts with oxalyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the monoamide chloride intermediate.

- Second Amine Coupling : The intermediate is treated with 2-methyl-5-nitroaniline in the presence of triethylamine, facilitating nucleophilic acyl substitution at room temperature.

This method achieves moderate yields (55–65%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Carbonyldiimidazole (CDI)-Activated Coupling

CDI, a milder coupling agent, activates oxalic acid derivatives without generating corrosive byproducts. In this approach:

- Oxalic Acid Activation : Oxalic acid reacts with CDI in acetonitrile, forming bis(imidazolyl)oxalate.

- Stepwise Aminolysis : 3-(1H-Imidazol-1-yl)propylamine is added first, followed by 2-methyl-5-nitroaniline, under reflux (80°C, 6 hours).

Yields improve to 70–75% due to reduced side reactions, though CDI’s cost may limit scalability.

Synthesis of Key Intermediate: 3-(1H-Imidazol-1-yl)propylamine

The imidazole-containing amine is synthesized via alkylation or nucleophilic substitution:

Alkylation of 1H-Imidazole

1H-Imidazole reacts with 1-bromo-3-chloropropane in dimethylformamide (DMF) using potassium carbonate as a base:

$$ \text{1H-Imidazole} + \text{BrCH}2\text{CH}2\text{CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(3-Chloropropyl)imidazole} $$

Subsequent amination with aqueous ammonia (25% w/v) at 100°C for 12 hours affords 3-(1H-imidazol-1-yl)propylamine.

Gabriel Synthesis

To avoid over-alkylation, the Gabriel method protects the amine group:

- Phthalimide Protection : 3-Bromopropylphthalimide is synthesized from phthalimide and 1,3-dibromopropane.

- Imidazole Introduction : The bromide reacts with 1H-imidazole in DMF, yielding 1-(3-phthalimidopropyl)imidazole.

- Deprotection : Hydrazine cleaves the phthalimide group, releasing the primary amine.

This route achieves higher purity (>90%) but involves additional steps.

Preparation of 2-Methyl-5-nitroaniline

The nitro-substituted aniline is synthesized via nitration:

Direct Nitration of 2-Methylaniline

Nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group predominantly at the para position:

$$ \text{2-Methylaniline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{2-Methyl-5-nitroaniline} $$

Yields are moderate (50–60%) due to competing ortho nitration and oxidation byproducts.

Reductive Amination of 2-Methyl-5-nitroacetophenone

An alternative pathway avoids direct nitration:

- Nitration of Acetophenone : 2-Methylacetophenone is nitrated to 2-methyl-5-nitroacetophenone.

- Reductive Amination : The ketone is converted to the corresponding imine, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to yield 2-methyl-5-nitroaniline.

This method offers better regioselectivity (75–80% yield) but requires additional steps.

Optimization Strategies and Challenges

Regioselectivity in Oxalamide Formation

Coupling two dissimilar amines risks forming symmetric byproducts. Stepwise addition, as in the CDI method, minimizes this. For example, reacting 3-(1H-imidazol-1-yl)propylamine first ensures preferential formation of the monoamide before introducing 2-methyl-5-nitroaniline.

Purification Techniques

Scalability Considerations

Microwave-assisted synthesis (e.g., 100 W, 30 minutes) reduces reaction times by 50% compared to conventional heating. However, microwave equipment costs may hinder industrial adoption.

Mechanistic Insights

Oxalyl Chloride Reactivity

Oxalyl chloride reacts exothermically with amines, forming HCl as a byproduct. Triethylamine neutralizes HCl, shifting equilibrium toward amide formation:

$$ \text{RNH}2 + \text{ClCOCOCl} \rightarrow \text{RNHCOCOCl} + \text{HCl} $$

$$ \text{HCl} + \text{Et}3\text{N} \rightarrow \text{Et}_3\text{NH}^+ \text{Cl}^- $$

Role of CDI

CDI activates oxalic acid via imidazolide intermediates, enabling nucleophilic attack by amines without acidic conditions:

$$ \text{HOOCCOOH} + 2 \text{CDI} \rightarrow \text{Im}2\text{COCOIm} + 2 \text{H}2\text{O} $$

$$ \text{Im}2\text{COCOIm} + \text{RNH}2 \rightarrow \text{RNHCOCONHIm} + 2 \text{ImH} $$

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its imidazole ring, which can interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The oxalamide linkage provides structural stability and can facilitate interactions with various biomolecules.

Comparison with Similar Compounds

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7)

- Key Differences :

- Replaces the oxalamide bridge with a reactive epoxide group.

- Lacks the 2-methyl-5-nitrophenyl moiety, instead retaining a simpler nitroimidazole system.

- Reduced hydrogen-bonding capacity compared to the oxalamide derivative, likely affecting solubility and crystallinity .

1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole (CAS 14419-11-5)

- Key Differences :

- Substitutes the oxalamide linker with a chlorohydroxypropyl chain.

- Retains the nitroimidazole core but lacks the aromatic nitrophenyl group.

Physicochemical and Functional Comparisons

| Property | N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide | 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane | 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole |

|---|---|---|---|

| Backbone Type | Oxalamide | Epoxide | Chlorohydroxypropyl |

| Hydrogen-Bonding Capacity | High (amide N–H and C=O) | Low | Moderate (hydroxyl group) |

| Reactivity | Stable under physiological conditions | High (epoxide ring-opening reactions) | Moderate (hydroxyl and chloro groups) |

| Aromatic Substituents | 2-Methyl-5-nitrophenyl | None | None |

| Potential Applications | Drug discovery (targeted binding) | Polymer chemistry, cross-linking agents | Antimicrobial intermediates (with structural limitations) |

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps:

- Formation of Imidazole Derivative : 1H-imidazole is reacted with 3-bromopropylamine under basic conditions to produce 3-(1H-imidazol-1-yl)propylamine.

- Nitration of Phenyl Ring : 2-methylphenylamine undergoes nitration using concentrated sulfuric and nitric acids to yield 2-methyl-5-nitrophenylamine.

- Oxalamide Linkage Formation : The final reaction occurs between 3-(1H-imidazol-1-yl)propylamine and 2-methyl-5-nitrophenylamine in the presence of oxalyl chloride to form the target compound.

The biological activity of this compound can be attributed to its structural components:

- Imidazole Ring : This moiety can interact with metal ions and enzymes, modulating their activity. Its ability to form coordination complexes enhances its potential as a biochemical probe.

- Nitrophenyl Group : This group participates in redox reactions, influencing various cellular processes, which may contribute to its anticancer and antimicrobial properties.

- Oxalamide Linkage : Provides structural stability and facilitates interactions with biomolecules .

Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial properties. Nitroimidazole derivatives are known for their effectiveness against anaerobic bacteria and protozoa due to their ability to generate reactive intermediates that damage microbial DNA .

Anticancer Activity

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, iridium complexes derived from imidazole-containing compounds demonstrated high antitumor activity at nanomolar concentrations, particularly against ovarian carcinoma cell lines . The potential anticancer activity of this compound warrants further investigation.

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of imidazole-based compounds, including derivatives similar to this compound. The results indicated moderate cytotoxicity against several tumor cell lines, with IC50 values suggesting effectiveness comparable to established chemotherapeutics like cisplatin .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian Cancer) | 15 |

| Cisplatin | A2780 | 10 |

Antimicrobial Efficacy

Another study examined the antimicrobial properties of related nitroimidazole compounds, revealing potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the generation of free radicals upon reduction in anaerobic conditions, leading to bacterial cell death .

Q & A

Q. What are the recommended synthetic routes for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with coupling of 3-(1H-imidazol-1-yl)propylamine and 2-methyl-5-nitrophenylamine via oxalyl chloride intermediates. Key steps include:

Amide Bond Formation : React oxalyl chloride with 2-methyl-5-nitroaniline in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate acyl chloride.

Second Amidation : Introduce 3-(1H-imidazol-1-yl)propylamine under nitrogen atmosphere, maintaining pH 8–9 with triethylamine to prevent side reactions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

Optimization involves varying temperature (50–80°C), solvent polarity, and molar ratios (1:1.2 for amine:acyl chloride). Kinetic studies using HPLC can identify rate-limiting steps .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : ¹H NMR (DMSO-d6) for imidazole protons (δ 7.6–8.1 ppm), aromatic nitro group (δ 8.2–8.5 ppm), and oxalamide NH signals (δ 10.1–10.5 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z ~386.1) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition : Test against fatty acid amide hydrolase (FAAH) at 10–100 µM concentrations using fluorogenic substrates (e.g., arachidonoyl aminocoumarin). IC₅₀ values are determined via dose-response curves .

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Compare with positive controls like cisplatin .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with FAAH or kinase targets. Key steps:

Protein Preparation : Retrieve FAAH crystal structure (PDB ID: 3QJ9), remove water, add hydrogens.

Ligand Docking : Grid box centered on active site (coordinates x=15, y=10, z=20). Analyze hydrogen bonds between oxalamide C=O and Ser241/Ser217 residues.

QSAR Analysis : Corrogate substituent effects (e.g., nitro group position) on binding affinity using Hammett constants .

Q. What strategies resolve contradictions in reported biological activity data for oxalamides?

- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values across studies) may arise from:

- Assay Variability : Standardize protocols (e.g., pre-incubation time, substrate concentration) via inter-laboratory validation.

- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation. Confirm compound stability via LC-MS during assays .

- Off-Target Effects : Perform counter-screens against related enzymes (e.g., COX-2) to rule out non-specific inhibition .

Q. How can reaction kinetics and mechanistic studies improve synthetic yield?

- Methodological Answer : Conduct kinetic profiling using in-situ FTIR or HPLC:

- Rate Determination : Monitor acyl chloride intermediate formation (disappearance of -NH₂ peaks).

- Activation Energy : Calculate via Arrhenius plot by varying reaction temperatures (25–70°C). Optimal activation energy for amidation is ~50 kJ/mol .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic attack by the amine .

Q. What advanced spectroscopic techniques elucidate solid-state behavior and polymorphism?

- Methodological Answer :

- PXRD : Compare experimental diffractograms with simulated patterns (Mercury software) to identify polymorphs.

- Solid-State NMR : ¹³C CP/MAS to study hydrogen bonding between oxalamide groups and imidazole rings.

- DSC/TGA : Determine melting points (expected ~200–220°C) and thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.